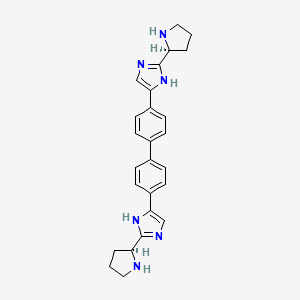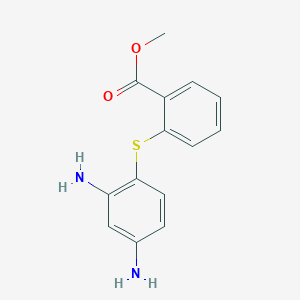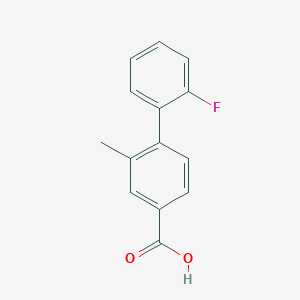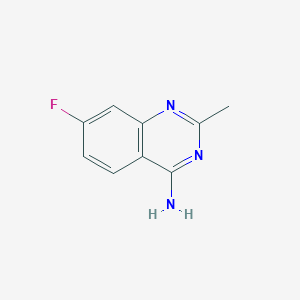
N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
Vue d'ensemble
Description
N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide, also known as TTP488, is a novel small molecule drug that has recently gained attention in the field of neurodegenerative diseases. TTP488 is a potent antagonist of the receptor for advanced glycation end products (RAGE), which has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD).
Mécanisme D'action
N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide exerts its therapeutic effects by blocking the binding of RAGE to its ligands, such as Aβ and S100B. RAGE is a transmembrane receptor that is expressed on various cell types, including neurons, microglia, and astrocytes. Activation of RAGE by its ligands triggers a cascade of intracellular signaling pathways that lead to neuroinflammation, oxidative stress, and neuronal damage. By inhibiting RAGE activation, N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide can reduce the harmful effects of RAGE signaling and promote neuroprotection.
Biochemical and Physiological Effects
N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. It can reduce Aβ deposition and tau phosphorylation, which are hallmark features of AD pathology. N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide can also attenuate neuroinflammation by reducing the expression of pro-inflammatory cytokines and chemokines. In addition, N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has been shown to improve synaptic plasticity and cognitive function in animal models of AD.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has several advantages for lab experiments. It is a small molecule drug that can easily cross the blood-brain barrier and reach the brain. It has a well-defined mechanism of action and can be easily synthesized in large quantities. However, N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide also has some limitations for lab experiments. It has a short half-life and requires frequent dosing to maintain therapeutic levels. In addition, N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide can have off-target effects on other receptors, which may complicate the interpretation of experimental results.
Orientations Futures
Several future directions for N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide research are currently being explored. One potential application is the use of N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide as a diagnostic tool for AD. RAGE expression is increased in the brains of AD patients, and N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide could be used as a positron emission tomography (PET) imaging agent to detect RAGE expression in vivo. Another future direction is the development of N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide analogs with improved pharmacokinetic properties and reduced off-target effects. Finally, N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide could be combined with other drugs that target different aspects of AD pathology to achieve synergistic effects.
Applications De Recherche Scientifique
N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic use in neurodegenerative diseases, particularly AD. Several preclinical studies have demonstrated that N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide can reduce amyloid-beta (Aβ) deposition, neuroinflammation, and cognitive impairment in animal models of AD. In addition, N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has been shown to have neuroprotective effects in other neurodegenerative diseases, such as Parkinson's disease and multiple sclerosis.
Propriétés
IUPAC Name |
N-(1,3-thiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S3/c16-11(14-12-13-5-8-20-12)9-3-1-6-15(9)21(17,18)10-4-2-7-19-10/h2,4-5,7-9H,1,3,6H2,(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAHEKPYCKZVRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-thiazol-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-Ethylindol-3-yl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B3197945.png)
amine](/img/structure/B3197957.png)

![2-(2,5-dimethylphenoxy)-N-(4-(2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)acetamide](/img/structure/B3197972.png)
![N-[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-6-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B3197977.png)
![N-[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3197984.png)
![N-[(pyridin-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B3197990.png)






